molecular formula C9H16N2 B12845663 3-(Piperidin-4-yl)butanenitrile

3-(Piperidin-4-yl)butanenitrile

Cat. No.: B12845663
M. Wt: 152.24 g/mol
InChI Key: OOTGDXWBRMXYFG-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)butanenitrile is a nitrile-containing organic compound featuring a piperidine ring substituted at the 4-position with a butanenitrile chain. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and conformational flexibility from the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of 4-piperidone with butanenitrile in the presence of a reducing agent such as sodium borohydride . Another method includes the use of palladium-catalyzed hydrogenation to reduce the nitrile group to an amine, followed by cyclization to form the piperidine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are preferred due to their efficiency and cost-effectiveness . The reaction conditions typically include high pressure and temperature to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-4-yl)butanenitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Notable Functional Groups
3-(Piperidin-4-yl)butanenitrile (hypothetical) C₉H₁₆N₂ Piperidine-4-yl linked to butanenitrile chain 152.24 Nitrile, tertiary amine
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile C₂₁H₂₁N₇ Piperidine fused to pyrimidoindole and propanenitrile 387.45 Nitrile, ethynyl, aromatic heterocycle
3-(4-Oxopiperidin-1-yl)benzonitrile C₁₂H₁₄N₂O Piperidone (4-oxo) linked to benzonitrile 202.25 Nitrile, ketone, aryl
3-(4-Piperidinyloxy)benzonitrile hydrochloride C₁₂H₁₃N₂O·HCl Piperidinyloxy bridge to benzonitrile (HCl salt) 252.71 Nitrile, ether, hydrochloride salt
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride C₁₄H₂₀ClN₃ Piperidine-4-yl linked to benzonitrile via methylamine 265.79 Nitrile, tertiary amine, hydrochloride

Functional and Pharmacological Differences

  • Solubility and Stability : Hydrochloride salts (e.g., ) enhance aqueous solubility compared to free bases. The ketone in 3-(4-Oxopiperidin-1-yl)benzonitrile may increase metabolic susceptibility via oxidation, whereas the nitrile group in all analogs offers stability under physiological conditions.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3-piperidin-4-ylbutanenitrile

InChI

InChI=1S/C9H16N2/c1-8(2-5-10)9-3-6-11-7-4-9/h8-9,11H,2-4,6-7H2,1H3

InChI Key

OOTGDXWBRMXYFG-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C1CCNCC1

Origin of Product

United States

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